3,4-dimethyl-N-[2-(trifluoromethyl)phenyl]benzamide
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Overview
Description
3,4-Dimethyl-N-[2-(trifluoromethyl)phenyl]benzamide is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-[2-(trifluoromethyl)phenyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethylbenzoic acid and 2-(trifluoromethyl)aniline.
Amidation Reaction: The carboxylic acid group of 3,4-dimethylbenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This activated intermediate then reacts with 2-(trifluoromethyl)aniline to form the desired benzamide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-N-[2-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methyl groups on the benzene ring can be oxidized to form carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one of the fluorine atoms under specific conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: 3,4-dimethylbenzoic acid derivatives.
Reduction: 3,4-dimethyl-N-[2-(trifluoromethyl)phenyl]amine.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3,4-dimethyl-N-[2-(trifluoromethyl)phenyl]benzamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity. It serves as a model compound for understanding how such groups influence the interaction of molecules with biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a valuable candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of agrochemicals and materials. Its stability and reactivity make it suitable for the synthesis of pesticides, herbicides, and advanced materials with specific properties.
Mechanism of Action
The mechanism by which 3,4-dimethyl-N-[2-(trifluoromethyl)phenyl]benzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity by increasing the lipophilicity and electronic effects of the compound. This interaction can modulate the activity of the target, leading to the desired biological or chemical outcome.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethylbenzamide: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
N-[2-(Trifluoromethyl)phenyl]benzamide: Similar structure but without the dimethyl substitution on the benzene ring.
3,4-Dimethyl-N-phenylbenzamide: Similar structure but without the trifluoromethyl group.
Uniqueness
3,4-Dimethyl-N-[2-(trifluoromethyl)phenyl]benzamide is unique due to the presence of both the trifluoromethyl group and the dimethyl substitution on the benzene ring. This combination imparts distinct chemical properties, such as increased lipophilicity and electronic effects, which can enhance its reactivity and interaction with biological targets.
Properties
Molecular Formula |
C16H14F3NO |
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Molecular Weight |
293.28 g/mol |
IUPAC Name |
3,4-dimethyl-N-[2-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C16H14F3NO/c1-10-7-8-12(9-11(10)2)15(21)20-14-6-4-3-5-13(14)16(17,18)19/h3-9H,1-2H3,(H,20,21) |
InChI Key |
DZRVHNRWIMDNRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(F)(F)F)C |
Origin of Product |
United States |
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